Cyclonona-1,2,5,7-tetraene

Cyclic allene stability Dimerization kinetics Ring-strain reactivity

Cyclonona-1,2,5,7-tetraene (CAS 61832-90-4, molecular formula C₉H₁₀, MW 118.18) is a strained nine-membered carbocycle bearing two allene (cumulene) functional groups at positions 1,2 and 5,7. First reported by Baird and Reese in 1976, it belongs to the class of medium-ring cyclic allenes—compounds that occupy a critical boundary between isolable large-ring allenes and highly reactive small-ring congeners.

Molecular Formula C9H10
Molecular Weight 118.18 g/mol
CAS No. 61832-90-4
Cat. No. B14554281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclonona-1,2,5,7-tetraene
CAS61832-90-4
Molecular FormulaC9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESC1C=CC=CCC=C=C1
InChIInChI=1S/C9H10/c1-2-4-6-8-9-7-5-3-1/h1-4,7-8H,5-6H2
InChIKeyCVSWDMYJOLIREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclonona-1,2,5,7-tetraene (CAS 61832-90-4) — A Strained Nine-Membered Cyclic Bis-Allene for Fundamental Cumulene Research


Cyclonona-1,2,5,7-tetraene (CAS 61832-90-4, molecular formula C₉H₁₀, MW 118.18) is a strained nine-membered carbocycle bearing two allene (cumulene) functional groups at positions 1,2 and 5,7 [1]. First reported by Baird and Reese in 1976, it belongs to the class of medium-ring cyclic allenes—compounds that occupy a critical boundary between isolable large-ring allenes and highly reactive small-ring congeners [1]. The molecule is prepared via low-temperature methyllithium-mediated dehalogenation of a gem-dibromocyclopropane precursor and is of primary interest to physical organic chemists investigating the relationship between ring strain, cumulene geometry, and thermal reactivity [2].

Why Cyclonona-1,2,5,7-tetraene Cannot Be Replaced by Other C₉H₁₀ Isomers or Ring-Size Analogs in Cumulene Research


Generic substitution among C₉H₁₀ cyclic tetraenes or across ring-size analogs of cyclic allenes is scientifically unsound because the number, regiochemistry, and cumulated nature of the double bonds dictate fundamentally different ground-state geometries, strain energies, and thermal reaction manifolds [1]. The 1,2,5,7-tetraene isomer (a bis-allene) undergoes spontaneous [π2s + π2s] dimerization with a half-life of 10–20 min at 0 °C in CDCl₃, whereas its conjugated isomer cyclonona-1,3,5,7-tetraene follows an entirely distinct thermal 6π disrotatory electrocyclic ring-closing pathway to give 3a,7a-dihydro-1H-indene with a half-life of 50 min at room temperature [1][2]. Even within the same nine-membered ring family, cyclonona-1,2,5-triene (one allene unit) and 1,2-cyclononadiene (one allene unit, fully saturated elsewhere) exhibit markedly different conformational dynamics and dimerization kinetics, rendering any interchange scientifically meaningless without explicit re-validation [3].

Quantitative Differentiation Evidence: Cyclonona-1,2,5,7-tetraene vs. Closest Analogs


Thermal Dimerization Half-Life vs. Cyclodeca-1,2,5,6-tetraene (Ten-Membered Analog)

Cyclonona-1,2,5,7-tetraene exhibits dramatically faster thermal dimerization than its ten-membered ring analog cyclodeca-1,2,5,6-tetraene, directly reflecting the increased ring strain in the nine-membered system. The nine-membered bis-allene dimerizes with a half-life of only 10–20 min at 0 °C in CDCl₃ solution, whereas cyclodeca-1,2,5,6-tetraene is sufficiently stable to be isolated in 75% yield after methyllithium treatment and molecular distillation, indicating a half-life orders of magnitude longer under comparable conditions [1]. This difference is attributed to the greater bending deformation (estimated ~10° from linearity for the allene unit in nine-membered rings vs. near-ideal geometry in ten-membered rings) and correspondingly higher strain energy in the nine-membered scaffold [2].

Cyclic allene stability Dimerization kinetics Ring-strain reactivity

Reaction Pathway Divergence: Dimerization vs. Electrocyclic Isomerization Relative to Conjugated Cyclonona-1,3,5,7-tetraene

Cyclonona-1,2,5,7-tetraene (the bis-allene isomer) and cyclonona-1,3,5,7-tetraene (the fully conjugated isomer) share the same molecular formula (C₉H₁₀) but follow mutually exclusive thermal reaction pathways, providing an unambiguous chemical fingerprint for identity verification. The bis-allene undergoes intermolecular [π2s + π2s] dimerization (half-life 10–20 min at 0 °C in CDCl₃) to give dimer 21 [1]. In stark contrast, the conjugated isomer undergoes unimolecular thermal 6π disrotatory electrocyclic ring closure to yield 3a,7a-dihydro-1H-indene with a half-life of 50 min at room temperature (~20–25 °C) [2]. The reaction products are structurally unrelated, confirming that the two isomers are chemically non-interchangeable and must be verified analytically before use.

Pericyclic selectivity Allene vs. polyene reactivity Thermal rearrangement mechanism

Number of Allene Units vs. Cyclonona-1,2,5-triene: Impact on Dimerization Complexity and Product Architecture

Cyclonona-1,2,5,7-tetraene contains two discrete allene moieties within a single nine-membered ring, whereas cyclonona-1,2,5-triene (13a) contains only one allene unit with an isolated double bond at C5 [1]. The presence of the second allene in the tetraene introduces a second reactive cumulated π-system, enabling cross-dimerization and more complex oligomerization manifolds not available to the triene. While both compounds are prepared via analogous methyllithium-mediated dehalogenation, the triene is obtained in satisfactory isolable yields, whereas the tetraene must be handled exclusively at low temperature (−40 °C or below) to prevent immediate dimerization [1]. This difference in ambient stability directly reflects the enhanced reactivity conferred by the second allene unit.

Bis-allene reactivity Cumulene multiplicity Dimer architecture

Ring-Strain Threshold Positioning: Nine-Membered Cyclic Allene at the Stability Boundary

Comprehensive computational and experimental surveys establish that carbocyclic allenes in rings of ten or more members can accommodate the linear, orthogonal allene geometry without significant deformation, rendering them isolable at ambient temperature [1]. Nine-membered cyclic allenes, including cyclonona-1,2,5,7-tetraene, sit precisely at the stability boundary: the allene unit is bent from linearity by approximately 10°, introducing an estimated additional strain energy of ~4 kcal/mol relative to an unconstrained allene, which is sufficient to activate thermal dimerization on a minute timescale at 0 °C [1]. In smaller rings (eight-, seven-, and six-membered), strain escalates to an estimated 10, 20, and 30 kcal/mol respectively, making the allene unit progressively more reactive and less amenable to even low-temperature spectroscopic characterization [1]. The nine-membered bis-allene thus occupies a uniquely informative position—strained enough to display rich thermal chemistry, yet sufficiently persistent for low-temperature NMR and trapping studies.

Ring strain energy Structure-stability relationship Cyclic cumulene design

Preparative Method Specificity: Low-Temperature MeLi Dehalogenation vs. Alternative Routes to Other Cyclic Allenes

The synthesis of cyclonona-1,2,5,7-tetraene (22) proceeds specifically from the dibromocarbene adduct 20 via methyllithium-mediated reductive dehalogenation at below −40 °C [1]. This route is distinct from the preparation of cyclonona-1,3,5,7-tetraene (the conjugated isomer), which is accessed by low-temperature protonation of the aromatic cyclononatetraenyl anion [2]. The structural specificity of precursor 20—a tricyclic dibromide incorporating a bicyclo[6.1.0]nonane framework—ensures that the allene regiochemistry is pre-encoded, eliminating isomeric ambiguity in the product. No alternative synthetic route to the 1,2,5,7-tetraene isomer has been reported, meaning that procurement of the correct precursor or the in situ-generated compound is mandatory for any study of this bis-allene.

Synthetic methodology Precursor design Low-temperature organometallic chemistry

Conformational Dynamics and Allene Chirality: Basis for Stereochemical Studies Unique to the Bis-Allene Scaffold

Cyclonona-1,2,5,7-tetraene possesses two orthogonal allene π-systems, each of which is prochiral. The mutual orientation of the two allene units within the nine-membered ring creates a conformationally dynamic system in which ring-flipping interconverts diastereomeric forms, a phenomenon not accessible in mono-allene analogs such as cyclonona-1,2,5-triene or 1,2-cyclononadiene [1]. Force-field and MNDO calculations on 1,2-cyclononadiene indicate that the allene hydrogens are twisted approximately 20° toward planarity, and the preferred conformation has C₂ symmetry [1]. In the bis-allene 1,2,5,7-tetraene, two such twisted allene units must communicate conformationally through the ring, producing a more complex potential energy surface with multiple stereoisomeric minima interconvertible by ring inversion and allene torsion—making it a privileged scaffold for dynamic NMR and computational studies of coupled atropisomerism in medium rings.

Allene chirality Conformational analysis Dynamic stereochemistry

Validated Application Scenarios for Cyclonona-1,2,5,7-tetraene Based on Quantitative Differentiation Evidence


Low-Temperature In Situ Generation and Spectroscopic Characterization of a Strained Bis-Allene at the Ring-Strain Stability Boundary

Cyclonona-1,2,5,7-tetraene is uniquely suited for variable-temperature NMR and IR studies aimed at measuring the relationship between ring size, cumulene bending angle, and reactivity. Because the nine-membered ring places the allene unit precisely at the threshold between isolable (≥10-membered) and transient (≤8-membered) cyclic allenes, researchers can generate the compound from precursor 20 with MeLi at −40 °C in an NMR tube and monitor its dimerization kinetics in real time [1]. The half-life of 10–20 min at 0 °C in CDCl₃ provides a convenient experimental window for spectroscopic acquisition, unlike smaller-ring allenes that dimerize within seconds or less [1][2].

Mechanistic Studies of Bis-Allene [π2s + π2s] Dimerization and Cross-Dimerization with External Dienophiles

The presence of two discrete allene functional groups makes cyclonona-1,2,5,7-tetraene an ideal substrate for investigating the mechanism of thermal allene dimerization—a reaction of fundamental significance in cumulene chemistry. The well-defined half-life (10–20 min at 0 °C) enables reproducible kinetic measurements, while the bis-allene topology allows researchers to probe whether dimerization proceeds via a concerted [π2s + π2s] pathway or a stepwise diradical mechanism, and whether the two allene units exhibit cooperative or independent reactivity [1]. Comparative studies with the mono-allene cyclonona-1,2,5-triene can isolate the effect of the second cumulene on reaction rate and product distribution [1].

Isomer-Specific Reference Standard for Distinguishing C₉H₁₀ Cyclic Tetraene Constitutional Isomers by Reactivity Fingerprinting

Because cyclonona-1,2,5,7-tetraene and its conjugated isomer cyclonona-1,3,5,7-tetraene share identical molecular formula and nearly identical mass spectrometric signatures, chemical reactivity provides the most definitive method for isomer identification. The bis-allene yields dimer 21 upon warming, while the conjugated isomer yields 3a,7a-dihydro-1H-indene via electrocyclic ring closure [1][2]. Procurement of authentic cyclonona-1,2,5,7-tetraene (CAS 61832-90-4) as a reactivity standard enables analytical laboratories and research groups to unambiguously confirm which C₉H₁₀ isomer is present in a sample by simple low-temperature warming and product analysis.

Computational Benchmarking of Strained Cumulene Geometries, Strain Energies, and Reaction Coordinates

The experimentally determined dimerization kinetics and estimated allene bending angle (~10° from linearity) of cyclonona-1,2,5,7-tetraene provide rare experimental benchmarks for validating DFT and ab initio calculations on strained cyclic cumulenes [1]. Unlike smaller-ring allenes for which only computational data exist, or larger-ring allenes that lack significant strain, the nine-membered bis-allene offers an experimentally characterized data point at the critical stability boundary, enabling computational chemists to calibrate methods for predicting bending potentials, torsional barriers, and pericyclic reaction activation energies in medium-ring cumulene systems [1][2].

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